![molecular formula C10H13NO2 B029472 2-(Dimethylamino)-2-phenylacetic acid CAS No. 14758-99-7](/img/structure/B29472.png)
2-(Dimethylamino)-2-phenylacetic acid
Overview
Description
2-(Dimethylamino)-2-phenylacetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups
Mechanism of Action
Target of Action
Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase
Mode of Action
The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction may produce phenylethanol derivatives.
Scientific Research Applications
Pharmaceutical Development
DMPAA serves as a building block in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing substituted benzodiazepin-10-ones, which have potential anxiolytic and hypnotic properties. The synthesis involves controlled reactions with other organic intermediates, characterized by techniques such as NMR and mass spectrometry .
Drug Delivery Systems
DMPAA is integral in the development of stimuli-responsive polymersomes for targeted drug delivery:
- Application Summary : Polymersomes can encapsulate therapeutic agents and release them in response to specific biological triggers.
- Methods : Researchers create diblock copolymers that self-assemble into polymersomes, characterized through GPC, NMR, and FTIR.
- Results : These polymersomes exhibit dual stimulus-response to pH and temperature changes, enhancing gene delivery efficiency .
Nanotechnology
In nanotechnology, DMPAA contributes to the formation of nanoreactors , allowing for controlled chemical reactions:
- Application Summary : Polymersomes act as nanoreactors by encapsulating reactants.
- Results : Successful reactions within these nanoreactors indicate their potential for various chemical applications .
Theranostics
DMPAA is utilized in theranostics , combining therapeutic and diagnostic functions:
- Application Summary : Polymersomes are loaded with therapeutic agents and diagnostic markers.
- Results : They provide real-time diagnostic feedback while delivering drugs effectively .
Material Science
The compound is essential in creating pH-responsive materials , which change properties based on environmental pH:
- Application Summary : These materials are useful for controlled release systems.
- Methods : The response to pH changes is studied using potentiometric titration and Zeta potential measurements.
- Results : Significant changes in physical properties with pH suggest applications in smart materials .
Pharmacology
Research indicates DMPAA's potential as an antioxidant and anti-inflammatory agent:
- Application Summary : It may enhance drug formulations aimed at reducing oxidative stress.
- Results : Preliminary studies suggest improved efficacy in biological models .
Case Study 1: Drug Delivery Efficiency
A study evaluated DMPAA-based polymersomes co-loaded with quercetin (an anticancer drug) and DNA. The micelleplexes demonstrated significant improvements in simultaneous drug and gene delivery efficiency, indicating enhanced therapeutic outcomes in cancer treatment .
Case Study 2: Nanoreactor Performance
Another investigation focused on DMPAA-derived polymersomes functioning as nanoreactors. The study monitored encapsulated reactions under controlled conditions, showcasing the ability to perform complex chemical transformations efficiently within their aqueous compartments .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)acetic acid: Similar in structure but lacks the phenyl group.
2-Phenylacetic acid: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylglycine: Similar in structure but has a different arrangement of functional groups.
Uniqueness
2-(Dimethylamino)-2-phenylacetic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
2-(Dimethylamino)-2-phenylacetic acid, also known as diphenhydramine (DPH) acid, is an organic compound with significant biological activity, particularly in the pharmacological domain. This article explores its biological properties, mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₀H₁₃NO₂
- CAS Number : 14758-99-7
- Structure : The compound consists of a dimethylamino group attached to a phenylacetic acid backbone, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It exhibits properties such as:
- CNS Activity : Influences neurotransmitter systems, potentially modulating dopaminergic and adrenergic pathways.
- Receptor Binding : The compound may bind to specific receptors, leading to altered physiological responses. This interaction is facilitated through hydrogen bonding and hydrophobic interactions, which can modulate receptor activity and downstream signaling pathways .
Biological Activities
Research indicates several potential therapeutic applications for this compound:
- Neuropharmacology : Investigated for its effects on mood disorders and anxiety due to its CNS-modulating properties.
- Antihistaminic Effects : Similar to diphenhydramine, it may possess antihistamine activity, making it relevant in allergy treatments.
- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation in pain management contexts.
Pharmacological Studies
- A study highlighted the compound's ability to influence neurotransmitter levels in animal models, suggesting a role in managing conditions like depression and anxiety .
- Another investigation focused on its structural analogs, revealing that modifications could enhance or diminish its biological efficacy. For instance, certain derivatives exhibited improved binding affinity to specific receptors compared to the parent compound .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound:
- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as dizziness and nausea, necessitating careful dosage considerations in therapeutic applications .
- Metabolic Pathways : Research on metabolism revealed that the compound is primarily metabolized via oxidative pathways involving enzymes like aldehyde dehydrogenase, which could influence its pharmacokinetics and efficacy .
Comparative Analysis with Related Compounds
The following table summarizes key structural analogs of this compound along with their molecular formulas and notable features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(Methylamino)-2-phenylacetic acid | C₉H₁₁NO₂ | Lacks one methyl group; potential for different activity. |
(R)-2-(Dimethylamino)-2-phenylacetic acid | C₁₀H₁₃NO₂ | Enantiomeric form; may exhibit different pharmacological properties. |
3-(Dimethylamino)-3-phenylpropanoic acid | C₁₁H₁₅NO₂ | Similar structure but different amine positioning; altered activity profile. |
Properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBRLOZPSSKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311293 | |
Record name | 2-(dimethylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14758-99-7 | |
Record name | 14758-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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